Cycloastragenol

Description

Contextualization of Cycloastragenol (B1669396) within Natural Product Research and Phytochemistry

This compound is a natural product derived from various legume species in the genus Astragalus, particularly Astragalus membranaceus (Fisch.) Bunge wikipedia.orgnih.gov. Astragalus membranaceus has a long history of use in traditional Chinese medicine, where it has been employed for centuries to enhance vitality and immunity darwin-nutrition.fr. This compound is a sapogenin of Astragaloside (B48827) IV (AS-IV), which is considered a primary active ingredient in Astragalus membranaceus nih.govresearchgate.nettpcj.org. CAG is obtained through the hydrolysis of AS-IV nih.govresearchgate.nettpcj.org.

The study of this compound falls under the umbrella of natural product research and phytochemistry, focusing on the identification, isolation, structural elucidation, and biological evaluation of compounds from plant sources. As a triterpenoid (B12794562) saponin (B1150181), this compound possesses a characteristic steroidal skeleton researchgate.netresearchgate.nettreemed.cz. Its isolation and study contribute to the broader understanding of the chemical diversity found in medicinal plants and their potential pharmacological applications.

Historical Trajectories and Milestones in this compound Academic Discovery

The academic discovery of this compound is linked to the investigation of the chemical constituents of Astragalus membranaceus. Early research focused on identifying the active compounds responsible for the plant's traditional medicinal uses. This compound was first identified during the screening of Astragalus membranaceus extracts for active ingredients with anti-aging properties nih.govchemsrc.com. Kitagawa et al. reported on this compound, the 9,19-cycloanostane-type aglycone of astragalosides, in a publication detailing the chemical constituents of Astragali Radix in 1983 tpcj.org.

A significant milestone in this compound research has been the identification of its potential to activate telomerase wikipedia.orgnih.govdarwin-nutrition.frtpcj.orgresearchgate.nettreemed.cz. Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division, a process associated with cellular aging darwin-nutrition.frresearchgate.netfrontiersin.org. Telomerase is an enzyme that can maintain or elongate telomeres darwin-nutrition.frresearchgate.net. The discovery that this compound could influence telomerase activity propelled research into its potential anti-aging effects nih.govdarwin-nutrition.frbiorxiv.org.

Contemporary Significance and Emerging Areas of Inquiry for this compound Research

This compound holds contemporary significance due to its reported diverse pharmacological activities, which continue to be explored. These activities include anti-inflammatory, anti-oxidative, anti-viral, anti-fibrosis, pro-wound healing, liver protection, endothelial protection, and immunomodulatory effects nih.govresearchgate.nettreemed.cz. Its purported ability to activate telomerase in humans has made it a subject of interest in the context of age-related diseases nih.govdarwin-nutrition.frmdpi.com.

Emerging areas of inquiry for this compound research include its potential in treating specific conditions such as myocardial infarction, where natural products are being investigated as complementary strategies frontiersin.org. Studies are also exploring its effects on macrophage polarization, which is relevant to inflammatory and neoplastic disorders researchgate.netfrontiersin.org. Furthermore, research is delving into its impact on bone health and its potential to protect against conditions like glucocorticoid-induced osteogenic differentiation inhibition researchgate.net. Investigations into its effects on the central nervous system, including its potential to promote axon regeneration, represent another active area of research nih.gov. The exploration of novel this compound derivatives through biotransformation is also an emerging area, aiming to identify compounds with enhanced activities biorxiv.org.

Detailed research findings highlight this compound's influence on various cellular pathways. For instance, it has been shown to stimulate the phosphorylation of extracellular signal-regulated protein kinase (ERK) in multiple cell types tpcj.org. Its immunomodulatory effects include the activation of T lymphocytes and macrophages and the stimulation of cytokine production darwin-nutrition.fr. Studies have also indicated its potential to modulate the p53/p21 axis, influencing cell cycle arrest and promoting cellular proliferation biorxiv.org. Research suggests that this compound can affect the NRF2/proteasome axis and delay replicative senescence in human primary epidermal keratinocytes biorxiv.org.

The following table summarizes some key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₅ | king-tiger.combiomol.comsigmaaldrich.com |

| Molecular Weight | 490.72 | king-tiger.combiomol.comsigmaaldrich.com |

| CAS Number | 78574-94-4, 84605-18-5 | wikipedia.orgchemsrc.comking-tiger.combiomol.comsigmaaldrich.com |

| Appearance | White to beige powder or crystalline solid (depending on purity) king-tiger.comsigmaaldrich.com | king-tiger.comsigmaaldrich.com |

| Solubility (DMSO) | 3-10 mg/mL | biomol.comsigmaaldrich.com |

| Solubility (Ethanol) | 10 mg/mL | biomol.com |

| Solubility (DMF) | 25 mg/mL | biomol.com |

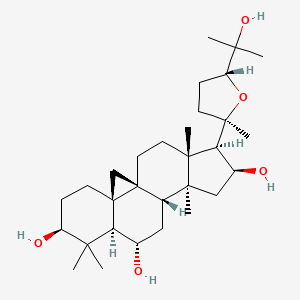

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O5 |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol |

InChI |

InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21+,22-,23-,26+,27-,28+,29-,30+/m0/s1 |

InChI Key |

WENNXORDXYGDTP-LTTAEMHKSA-N |

SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O)(C)C)O |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C |

Synonyms |

astramembrangenin cycloastragenol cyclogalegigenin GRN510 |

Origin of Product |

United States |

Biosynthesis, Natural Occurrence, and Structural Diversity of Cycloastragenol

Elucidation of Cycloastragenol (B1669396) Biosynthetic Pathways in Astragalus Species

The biosynthesis of this compound in Astragalus species is a complex process involving multiple enzymatic steps and precursor molecules. Research has shed light on the pathways leading to the formation of this compound. nih.govnih.govmdpi.comnih.gov

Mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) Pathway Contributions to this compound Precursors

The biosynthesis of triterpenoid (B12794562) saponins (B1172615), including this compound, in plants originates from the universal upstream pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. mdpi.commdpi.com These pathways are responsible for producing the central precursor molecule, isopentenyl pyrophosphate (IPP). mdpi.commdpi.com The MVA pathway is typically localized in the cytoplasm, while the MEP pathway operates in plastids. Both pathways contribute to the pool of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental building blocks for isoprenoid biosynthesis. mdpi.commdpi.com

Enzymatic Cascades in this compound Formation (e.g., Cycloartenol (B190886) Synthase, Cytochrome P450s, Glycosyltransferases)

The formation of this compound from its isoprenoid precursors involves a series of enzymatic reactions. Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are condensed to form farnesyl diphosphate (B83284) (FPP). mdpi.comfrontiersin.org Farnesyl diphosphate is then converted to squalene (B77637) by squalene synthase. mdpi.com Squalene epoxidase catalyzes the formation of 2,3-oxidosqualene (B107256). mdpi.com

A key enzyme in the biosynthesis of this compound-type triterpenoids is cycloartenol synthase (CAS). nih.govnih.govmdpi.com AmCAS1, identified in Astragalus membranaceus, is capable of catalyzing the cyclization of 2,3-oxidosqualene to cycloartenol, which possesses a characteristic 9,19-cyclopropane moiety. nih.govnih.govmdpi.com Cycloartenol serves as a precursor for this compound. mdpi.commdpi.com

Further modifications of cycloartenol to yield this compound involve hydroxylation steps, likely catalyzed by cytochrome P450 enzymes (CYP450s). mdpi.com These enzymes are known to introduce hydroxyl groups at specific positions on the triterpene skeleton, such as C6, C16, and C25, which are characteristic of this compound. mdpi.com

Glycosylation, catalyzed by glycosyltransferases (GTs), is a crucial step in the biosynthesis of astragalosides, the glycosylated forms of this compound. nih.govnih.govnih.gov While this compound is the aglycone, the diverse array of astragalosides found in Astragalus is a result of the attachment of various sugar moieties, such as glucose and xylose, at different positions (e.g., C3, C6, C25) by specific glycosyltransferases. nih.govnih.govmdpi.comnih.gov Several glycosyltransferases from A. membranaceus, including AmUGT15, AmUGT14, AmUGT13, and AmUGT7, have been characterized for their roles in the glycosylation of this compound-type compounds. nih.govnih.govmdpi.com

Hydrolysis Mechanisms of Astragaloside (B48827) IV to this compound

This compound is the aglycone of astragaloside IV, a major saponin (B1150181) in Astragalus species. mdpi.combiolyphar.com The conversion of astragaloside IV to this compound involves the hydrolysis of the glycosidic linkages. mdpi.comtpcj.orgfrontiersin.org This hydrolysis can be achieved through various methods, including acid hydrolysis and enzymatic hydrolysis. tpcj.org

Enzymatic hydrolysis is a specific and efficient method for producing this compound from astragaloside IV. tpcj.orgnih.govnih.gov Enzymes such as β-glucosidases and β-xylosidases are capable of cleaving the glucose and xylose residues attached to the this compound core in astragaloside IV. nih.govnih.govjmb.or.kr Studies have demonstrated the use of specific glycosidases, like Dth3 (a β-glucosidase) and Xln-DT (a β-xylosidase) from Dictyoglomus thermophilum, for the efficient biotransformation of astragaloside IV to this compound with high conversion rates. nih.govjmb.or.kr These enzymes selectively cleave the sugar moieties at the C-6 and C-3 positions of astragaloside IV. nih.govjmb.or.kr

Botanical Distribution and Accumulation Patterns of this compound

This compound is primarily found in plants belonging to the genus Astragalus, which is the largest genus in the Leguminosae family. nih.gov Astragalus membranaceus and Astragalus mongholicus are well-known sources of this compound and its glycosides, particularly astragaloside IV. mdpi.combiolyphar.comresearchgate.net The compound is predominantly accumulated in the roots of these plants, which have been traditionally used in herbal medicine. biolyphar.com

The accumulation patterns of this compound and astragalosides can vary depending on factors such as the specific Astragalus species, geographical location, growth conditions, and the age of the plant. While the roots are the primary storage organs, the concentration of these compounds may differ within different parts of the root and at various developmental stages.

Chemodiversity of Cycloartane (B1207475) Triterpenoids and Structural Analogs Related to this compound

This compound belongs to the class of cycloartane-type triterpenoids, which are characterized by a unique 9,19-cyclopropane ring in their structure, derived from the cyclization of 2,3-oxidosqualene catalyzed by cycloartenol synthase. mdpi.commdpi.com This structural feature distinguishes them from other triterpenoid classes like oleanane (B1240867) or dammarane (B1241002) types.

The chemodiversity of cycloartane triterpenoids in Astragalus species is significant, with numerous compounds possessing the cycloartane skeleton but varying in the number and position of hydroxyl groups, as well as the type and arrangement of attached sugar moieties (in the case of saponins). nih.govmdpi.comnih.gov this compound itself has hydroxyl groups at positions C3, C6, C16, and C25, and an epoxy ring between C20 and C24. mdpi.com

Advanced Analytical Methodologies for Cycloastragenol Research

Chromatographic Techniques for Separation, Identification, and Quantification of Cycloastragenol (B1669396) and its Metabolites

Chromatographic techniques are fundamental for isolating this compound and its related compounds from biological samples or plant extracts, enabling their subsequent detection and analysis. mdpi.comnih.gov

HPLC and UHPLC are widely used for the analysis of this compound and its metabolites due to their ability to separate compounds based on their polarity and interaction with the stationary phase. nih.gov These techniques are essential for both qualitative and quantitative analysis.

For instance, HPLC coupled with a charged aerosol detector (CAD) has been employed for the quality control of this compound and its impurities, particularly because this compound and many of its related compounds have weak UV absorption characteristics. mdpi.comresearchgate.netnih.gov UPLC-LTQ-Orbitrap-MS has also been utilized for the quality control and identification of impurities in this compound samples. mdpi.comresearchgate.netnih.gov

UHPLC systems offer improved speed, resolution, and sensitivity compared to traditional HPLC, making them suitable for complex sample analysis and high-throughput applications. chromatographyonline.comprotocols.io UHPLC-MS/MS methods have been developed for the simultaneous quantification of this compound and its metabolites in biological samples like plasma. chromatographyonline.comresearchgate.net These methods often involve sample preparation steps such as protein precipitation and phospholipid removal to enhance sensitivity and selectivity. chromatographyonline.comresearchgate.net

While not as commonly applied to this compound itself due to its relatively low volatility, Gas Chromatography (GC) is a powerful technique for the analysis of volatile organic compounds (VOCs), which can include volatile metabolites. researchgate.netosti.gov If this compound were found to produce volatile metabolites through specific metabolic pathways, GC, often coupled with Mass Spectrometry (GC-MS), would be the method of choice for their separation and identification. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) Applications

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable tool in this compound research, providing highly sensitive detection, identification, and structural characterization of the parent compound and its metabolites. mdpi.comnih.gov MS is frequently coupled with chromatographic techniques (LC-MS, GC-MS) to enhance analytical capabilities. mdpi.comnih.gov

LC-MS/MS and UHPLC-MS/MS are powerful hyphenated techniques widely used for the sensitive quantification and metabolic profiling of this compound. chromatographyonline.comresearchgate.netnih.govnih.gov These methods utilize tandem mass spectrometry to provide increased selectivity and lower detection limits by monitoring specific fragmentation pathways of the target analytes. nih.govamericanpharmaceuticalreview.com

LC-MS/MS methods have been developed and validated for the quantification of this compound in biological samples such as rat plasma, urine, feces, and bile, enabling pharmacokinetic and excretion studies. researchgate.netnih.govsci-hub.se UHPLC-MS/MS allows for rapid and sensitive quantification of this compound and its metabolites, which is crucial for studying its metabolic fate in vivo and in vitro. chromatographyonline.comresearchgate.netnih.gov Studies have employed UHPLC-Q-Exactive Orbitrap mass spectrometry combined with data-mining processing technology to screen and identify this compound metabolites, revealing a large number of previously unreported metabolites generated through various reactions like hydroxylation, glucuronidation, and sulfation. nih.gov

High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is critical for determining the accurate mass of this compound and its metabolites, allowing for the determination of their elemental composition and providing valuable information for structural elucidation. mdpi.comresearchgate.netresearcher.liferesearchgate.net

HR-ESI-MS, often coupled with UPLC or LC, is used to identify and characterize impurities and metabolites by providing precise mass measurements. mdpi.commdpi.com This technique can reveal the molecular formula of compounds and, when combined with fragmentation data, helps in the structural identification of unknown substances. mdpi.comresearchgate.netresearchgate.net For example, HR-ESI-MS was used to determine the molecular formula of an impurity of this compound as C30H48O4 based on its accurate mass peak. mdpi.comresearchgate.net

LC-MS/MS and UHPLC-MS/MS for Sensitive Quantification and Metabolic Profiling

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, play a vital role in the structural elucidation and purity assessment of this compound and its derivatives. researchgate.netnih.govresearcher.lifeiyte.edu.tr

NMR spectroscopy (1D and 2D techniques like 1H NMR, 13C NMR, COSY, HMBC, HMQC, and NOESY) provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule, allowing for the unambiguous determination of chemical structures. researchgate.netnih.govresearchgate.netresearcher.life Comparisons of NMR data of impurities or metabolites with that of this compound help in identifying structural variations. researchgate.net

Infrared (IR) spectroscopy can provide information about the functional groups present in the this compound molecule. researchgate.net Spectroscopic analysis, in conjunction with mass spectrometry and chromatographic data, is essential for the comprehensive characterization of isolated compounds and confirmation of their purity. researchgate.netmdpi.comnih.govresearchgate.net

Here is a table summarizing some analytical techniques used for this compound research:

| Analytical Technique | Application Area | Key Information Provided |

| HPLC/UHPLC | Separation, Identification, Quantification | Retention time, Peak area/height |

| GC | Volatile metabolite analysis (if applicable) | Retention time, Separation of volatile compounds |

| MS | Detection, Identification, Quantification | Mass-to-charge ratio (m/z), Ion intensity |

| LC-MS/MS, UHPLC-MS/MS | Sensitive Quantification, Metabolic Profiling | Parent and fragment ion masses, Quantification data |

| HRMS (e.g., HR-ESI-MS) | Accurate mass measurement, Elemental composition | Precise m/z values, Molecular formula |

| NMR Spectroscopy (1D & 2D) | Structural Elucidation | Chemical shifts, Coupling constants, Connectivity |

| IR Spectroscopy | Functional group analysis | Absorption bands corresponding to functional groups |

| HPLC-CAD | Quality control, Detection of weak UV absorbers | Signal intensity proportional to analyte concentration |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful technique for the structural elucidation of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the arrangement of atoms and their connectivity within the molecule.

Studies on this compound and its derivatives frequently utilize NMR spectroscopy to confirm their structures. For instance, NMR spectroscopic analysis, including ¹H and ¹³C NMR, has been employed to identify this compound 3-O-β-D-glucoside isolated from Astragalus membranaceus stems and leaves. jipb.net The structures of new metabolites resulting from the microbial transformation of this compound have also been established using NMR spectroscopic and HRMS analysis. iyte.edu.trnih.govacs.org

NMR spectral data, such as chemical shifts (δ) for both protons (δH) and carbons (δC), are fundamental for confirming the identity and purity of this compound and its related compounds. These data are often presented in tabular format in research publications. mdpi.com

Novel Analytical Approaches for this compound Detection in Complex Biological Matrices

Detecting and quantifying this compound in complex biological matrices such as plasma, tissue, or cell extracts presents analytical challenges due to the presence of numerous endogenous compounds that can interfere with the analysis. Novel analytical approaches, often involving hyphenated techniques, have been developed to address these challenges, offering improved sensitivity, selectivity, and accuracy.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and particularly tandem Mass Spectrometry (LC-MS/MS) and Ultra-Pressure Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are widely used and highly effective methods for the analysis of bioactive compounds, including this compound, in complex matrices. unit.nonih.govresearchgate.net These techniques combine the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

LC-MS/MS methods are reported to be more selective, sensitive, reliable, and accurate compared to HPLC-UV for the analysis of compounds like this compound in Astragalus Radix extracts. unit.no The use of multiple reaction monitoring (MRM) in tandem mass spectrometry allows for the specific detection and quantification of target analytes, minimizing interference from matrix components. unit.nonih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS/MS for this compound analysis, typically operated in positive ion mode for better response. nih.gov

Sample preparation is a critical step in the analysis of biological matrices. Techniques such as protein precipitation have been employed to extract this compound from plasma samples prior to LC-MS analysis. researchgate.net Optimized extraction procedures, such as ultrasonication, can also be used to improve the yield of this compound from plant materials. unit.no

Novel applications of analytical techniques extend beyond simple quantification. For example, UPLC-Q TOF-MS/MS combined with molecular networking technology has been used for the qualitative analysis of components in plant extracts jipb.net, which could potentially be applied to study this compound metabolites or related compounds. RRLC-QTOF/MS-based metabolomics has also been utilized to investigate chemical changes and transformations of compounds like cycloastragenols in Astragali Radix due to processing. frontiersin.org

While this compound might be present at low concentrations in some biological samples or plant extracts unit.no, sensitive methods like UPLC-MS/MS allow for its detection and quantification. These advanced analytical approaches are crucial for pharmacokinetic studies researchgate.net, investigating the metabolic fate of this compound, and analyzing its presence in various biological systems to support research into its biological activities. nih.govmdpi.combiorxiv.orgnih.govresearchgate.netnih.gov

Table 1: Examples of Analytical Techniques Applied to this compound Research

| Analytical Technique | Application in this compound Research | Key Findings/Capabilities |

| NMR Spectroscopy | Structural elucidation of this compound and its derivatives. jipb.netiyte.edu.trnih.govacs.org | Provides detailed information on atomic connectivity and functional groups. Essential for confirming chemical structures. iyte.edu.trmdpi.com |

| IR Spectroscopy | Identification of functional groups. unit.no | Useful for comparative structural analysis and following chemical transformations. irdg.org |

| UV-Vis Spectroscopy | Academic applications, limited by weak chromophore in this compound. mdpi.com | Used for qualitative and quantitative analysis of compounds with suitable chromophores. researchgate.net |

| LC-MS/MS, UPLC-MS/MS | Detection and quantification in complex biological matrices. unit.nonih.govresearchgate.net | Offers high sensitivity, selectivity, and accuracy for trace analysis. unit.nonih.gov |

| RRLC-QTOF/MS | Metabolomics studies of cycloastragenols. frontiersin.org | Investigation of chemical changes and transformations in complex samples. frontiersin.org |

Table 2: Illustrative NMR Data for this compound and Derivatives (Conceptual Example based on search results)

| Position | ¹H NMR (δ) | ¹³C NMR (δ) | Key 2D NMR Correlations (Example) |

| C-3 | - | 219.4 | HMBC to H₃-28, H₃-29, H₂-2 iyte.edu.tr |

| C-12 | 4.15 | 73.1 | HMBC to H₃-18; ROESY with H-17, H₃-30 iyte.edu.tr |

| C-16 | - | 217.7 | HMBC to H₂-15, H-17 iyte.edu.tr |

| C-19 | - | - | HMBC from H₃-19 to C-8, C-9, C-10, C-11 mdpi.com |

Molecular and Cellular Mechanisms of Cycloastragenol Action

Direct Molecular Target Identification and Ligand-Binding Dynamics of Cycloastragenol (B1669396)

Identifying the specific molecular targets of this compound is crucial for understanding its precise mechanisms. Research employs both computational and experimental approaches to investigate these interactions. spandidos-publications.comcenmed.com

In Silico Approaches: Molecular Docking and Molecular Dynamics Simulations

In silico methods, such as molecular docking and molecular dynamics simulations, are utilized to predict the potential binding sites of this compound within target proteins and to analyze the dynamics of these interactions. These computational techniques provide insights into the likely binding affinities and conformations of this compound with various biomolecules. For instance, molecular docking has been used to study the interaction of this compound with proteins like ATG4-LC3 complex and Keap1. spandidos-publications.comresearchgate.net Molecular dynamics simulations can further refine these predictions by simulating the behavior of the ligand-protein complex over time, providing a more realistic view of the binding process and stability. nih.gov

Experimental Validation of Binding Interactions

Experimental methods are essential to validate the binding interactions predicted by in silico approaches and to identify actual molecular targets. Techniques such as surface plasmon resonance (SPR) and co-immunoprecipitation (Co-IP) can be employed to confirm direct binding between this compound and target proteins. nih.govbmj.com For example, Co-IP experiments have been used to investigate the binding of this compound to cathepsin B. bmj.com Experimental validation provides empirical evidence for the molecular targets and binding dynamics of this compound.

This compound's Influence on Key Cellular Signaling Pathways

This compound has been shown to influence several key cellular signaling pathways, most notably those involved in telomere maintenance, cellular defense against stress, and cell cycle regulation. researchgate.netnih.goviyte.edu.trbiorxiv.org

Telomerase Activation and Telomere Maintenance Mechanisms

A significant area of research focuses on this compound's ability to activate telomerase, the enzyme responsible for maintaining telomere length. tpcj.orgresearchgate.netnih.goviyte.edu.trcenmed.comspandidos-publications.combiorxiv.orgresearchgate.netmdpi.comresearchgate.netnih.govfrontiersin.org Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division, contributing to cellular aging and senescence. darwin-nutrition.frbiorxiv.orgcd-genomics.com this compound's activation of telomerase helps to counteract this shortening, thereby potentially extending cellular lifespan and delaying the onset of age-related cellular dysfunction. darwin-nutrition.frcd-genomics.commdpi.com Studies have demonstrated that this compound can activate telomerase in various cell types, including human keratinocytes, neuronal cells, and hematopoietic progenitors. nih.govnih.govkarger.com This activation is considered a key mechanism underlying its potential anti-aging effects. darwin-nutrition.frspandidos-publications.com

Regulation of Telomerase Reverse Transcriptase (TERT) Expression and Localization

Telomerase activity is primarily determined by the expression and localization of its catalytic subunit, telomerase reverse transcriptase (TERT). biorxiv.orgfrontiersin.org this compound has been shown to increase the expression levels of hTERT (human TERT) mRNA and protein in various cell lines. iyte.edu.trcenmed.comspandidos-publications.comresearchgate.netmdpi.comresearchgate.netnih.govbiorxiv.orgspandidos-publications.combiorxiv.org Beyond just increasing expression, this compound also influences the cellular localization of hTERT, promoting its translocation to the nucleus where it can assemble with the RNA component (TERC) to form active telomerase. iyte.edu.trresearchgate.netnih.gov This nuclear translocation is facilitated, in part, by the upregulation of chaperone proteins like Hsp90. iyte.edu.trresearchgate.netnih.govnih.gov Modulating both the expression and nuclear availability of TERT is crucial for enhancing telomerase activity and subsequently maintaining telomere length. iyte.edu.trresearchgate.netnih.gov

Role of CREB and Nrf2/ARE Pathways in Telomerase Modulation

The modulation of telomerase by this compound involves the participation of several signaling pathways, including the CREB (cAMP response element-binding protein) and Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathways. researchgate.netdarwin-nutrition.friyte.edu.trresearchgate.netmdpi.comresearchgate.netselleckchem.com

Studies have indicated that this compound can induce CREB activation, which in turn leads to increased expression of TERT. nih.govnih.govkarger.comselleckchem.com This suggests a signaling cascade where this compound activates CREB, which then promotes the transcription of the TERT gene, thereby enhancing telomerase levels and activity. nih.govkarger.comselleckchem.com

Furthermore, this compound's effect on telomerase activity is closely linked to the Nrf2/ARE pathway. iyte.edu.trresearchgate.netnih.govnih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective enzymes. iyte.edu.trbiorxiv.orgresearchgate.netnih.gov this compound has been shown to increase Nrf2 nuclear localization and activity, leading to the upregulation of these protective enzymes and a reduction in oxidative stress. iyte.edu.trresearchgate.netnih.govnih.gov Crucially, the this compound-mediated induction of telomerase activity has been found to be regulated by Nrf2. iyte.edu.trresearchgate.netnih.govnih.gov This indicates a significant cross-talk between the Nrf2 and telomerase systems, where this compound appears to function at their intersection, promoting both antioxidant defense and telomere maintenance in an Nrf2-dependent manner. iyte.edu.trresearchgate.netnih.gov Silencing Nrf2 has been shown to attenuate the this compound-induced increase in hTERT levels and telomerase activity. iyte.edu.tr

Here is a summary of the key molecular targets and pathways influenced by this compound:

| Target/Pathway | Effect of this compound | Supporting Evidence (Based on provided text) |

| Telomerase Activity | Activation and increase | tpcj.orgresearchgate.netnih.govdarwin-nutrition.frwikipedia.orgiyte.edu.trspandidos-publications.comcenmed.comspandidos-publications.combiorxiv.orgresearchgate.netmdpi.comresearchgate.netnih.govfrontiersin.orgcd-genomics.commdpi.comspandidos-publications.com |

| TERT Expression | Upregulation of mRNA and protein levels | iyte.edu.trcenmed.comspandidos-publications.comresearchgate.netmdpi.comresearchgate.netnih.govbiorxiv.orgspandidos-publications.combiorxiv.org |

| TERT Nuclear Localization | Enhanced translocation to the nucleus | iyte.edu.trresearchgate.netnih.gov |

| Hsp90 (Chaperone) | Upregulation, facilitating TERT nuclear localization | iyte.edu.trresearchgate.netnih.govnih.gov |

| CREB Pathway | Activation, leading to increased TERT expression | nih.govnih.govkarger.comselleckchem.com |

| Nrf2/ARE Pathway | Increased nuclear localization and activity | iyte.edu.trresearchgate.netnih.govnih.gov |

| Cathepsin B | Binding and inhibition of activity | bmj.comresearchgate.net |

| PDE4B (Phosphodiesterase 4B) | Modulation of activity (in microglia) | nih.gov |

| PI3K/AKT/mTOR Pathway | Inhibition (in senescent cells) | mdpi.com |

| Bcl-2 (anti-apoptotic protein) | Inhibition (in senescent cells) | mdpi.comspandidos-publications.com |

| ERK/MAPK Pathway | Modulation/Activation | tpcj.orgresearchgate.netnih.govresearchgate.netmdpi.com |

| JAK/STAT Pathway | Activation (specifically JAK2/STAT5b and JAK2/STAT3) | researchgate.netnih.govfrontiersin.org |

| Wnt/β-catenin Pathway | Modulation/Enhanced expression (in epidermal stem cells) | researchgate.netbiorxiv.orgmdpi.com |

| p53 Pathway | Modulation (potential interaction, context-dependent) | biorxiv.orgnih.gov |

Impact on Telomere Elongation and DNA Damage Response

Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, contributing to cellular aging and genomic instability. iyte.edu.trbiorxiv.org Critically short telomeres are recognized by the cell as DNA damage, triggering a DNA damage response (DDR) that can lead to cellular senescence or apoptosis. nih.govbiorxiv.org this compound has been identified as a small molecule activator of telomerase, the enzyme responsible for maintaining and elongating telomeres. iyte.edu.trnih.govresearchgate.net Studies have shown that this compound can activate telomerase both in vitro and in vivo, leading to telomere elongation and a decrease in the percentage of critically short telomeres. nih.govdarwin-nutrition.fr This activation is associated with increased expression of the telomerase reverse transcriptase (TERT) subunit and its nuclear localization, partly mediated by the Hsp90-chaperone complex. iyte.edu.trnih.gov By promoting telomere maintenance, this compound helps to prevent the activation of the DDR associated with telomere attrition, thereby potentially delaying cellular senescence and preserving cellular function. biorxiv.orgdarwin-nutrition.fr

Modulation of MAP Kinase (MAPK/ERK, JNK, MEK) Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial signaling cascades involved in regulating various cellular processes such as proliferation, differentiation, apoptosis, and stress responses. frontiersin.orgnih.gov this compound has been shown to modulate these pathways. Research indicates that this compound can stimulate the phosphorylation of extracellular signal-regulated kinase (ERK) in various cell types, including human embryonic kidney fibroblasts and keratinocytes. researchgate.net This activation of the ERK pathway is suggested to involve key mediators such as c-Src, MEK (ERK kinase), and the epidermal growth factor receptor. researchgate.netresearchgate.net The modulation of the Src/MEK/ERK pathway by this compound may contribute to its ability to activate telomerase and influence a range of cellular responses. researchgate.netresearchgate.net While ERK activation is often associated with cell proliferation and survival, the specific impact of this compound on JNK and p38 pathways can vary depending on the cellular context and stimulus. frontiersin.org

Regulation of PI3K/Akt/mTOR and AMPK Signaling Pathways

The PI3K/Akt/mTOR and AMPK signaling pathways are central regulators of cell growth, metabolism, survival, and autophagy. nih.govmdpi.comresearchgate.net this compound has been observed to influence both of these interconnected pathways. Studies have demonstrated that this compound can inhibit the PI3K/Akt/mTOR pathway. mdpi.comresearchgate.net For instance, in senescent cells, this compound treatment significantly reduced the phosphorylation levels of PI3K, Akt, and mTOR. mdpi.com This inhibition of the PI3K/Akt/mTOR axis is suggested to contribute to this compound's ability to induce apoptosis in senescent cells. mdpi.com Conversely, this compound has also been shown to modulate the AMPK pathway. In some contexts, this compound can induce protective autophagy through the AMPK/ULK1/mTOR axis. nih.gov The interplay between this compound and these pathways highlights its complex regulatory role in cellular homeostasis and survival.

Crosstalk with NF-κB and Inflammasome (e.g., NLRP3) Pathways

The NF-κB signaling pathway is a key regulator of inflammatory and immune responses. Inflammasomes, such as the NLRP3 inflammasome, are multiprotein complexes that play a critical role in the innate immune system and the maturation of pro-inflammatory cytokines like IL-1β and IL-18. researchgate.netnih.gov this compound has been shown to interact with both NF-κB and inflammasome pathways, contributing to its anti-inflammatory properties. This compound can inhibit NF-κB p65 nuclear translocation, thereby suppressing the expression of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govresearchgate.net Furthermore, this compound has been reported to suppress pyroptosis mediated by the NLRP3 inflammasome in macrophages, which can help mitigate inflammatory conditions. researchgate.net This modulation of NF-κB and NLRP3 inflammasome pathways underscores this compound's potential in regulating inflammatory responses.

Wnt/β-catenin Pathway Activation and Cellular Proliferation

The Wnt/β-catenin signaling pathway is crucial for regulating cell proliferation, differentiation, and tissue regeneration. nih.govnih.gov Activation of this pathway typically leads to the stabilization and nuclear translocation of β-catenin, which then co-activates target genes, including those involved in cell cycle progression and proliferation. nih.govspandidos-publications.com Research indicates that this compound can activate the Wnt/β-catenin pathway. nih.govnih.gov Studies in human epidermal stem cells (EpSCs) have shown that this compound treatment promotes the proliferation and migration of these cells, and this effect is associated with increased expression levels of β-catenin and c-Myc, a downstream target of Wnt/β-catenin signaling. nih.govnih.gov The ability of this compound to activate Wnt/β-catenin signaling is suggested to be closely associated with its modulation of TERT. nih.govnih.gov This pathway activation may contribute to this compound's potential in promoting tissue repair and regeneration.

Sirtuin (SIRT1) Pathway Activation

Sirtuin 1 (SIRT1) is a highly conserved NAD+-dependent deacetylase that plays a significant role in regulating various cellular processes, including stress resistance, metabolism, and aging. nih.govresearchgate.net Activation of SIRT1 is often associated with beneficial effects on cellular health and longevity. This compound has been shown to upregulate SIRT1 expression. nih.govresearchgate.net In models of brain ischemia, this compound treatment significantly increased SIRT1 expression in the ischemic brain. nih.govresearchgate.net While this compound has been shown to upregulate SIRT1 expression, it does not appear to directly activate its enzymatic activity. nih.gov The upregulation of SIRT1 by this compound is linked to reduced p53 acetylation and a decreased ratio of Bax to Bcl-2, suggesting an anti-apoptotic effect. nih.govresearchgate.net This interaction with the SIRT1 pathway contributes to this compound's protective effects against cellular damage and dysfunction.

Regulation of Proteostasis and Oxidative Stress by this compound

Enhancement of Proteasome Activity and Assembly

Research indicates that this compound can enhance the activity and assembly of the proteasome, a crucial cellular complex responsible for degrading damaged or misfolded proteins. Maintaining efficient proteasomal function, known as proteostasis, is vital for cellular health and is often compromised during aging. Studies have shown that this compound treatment can lead to increased proteasome activity. This effect appears to be linked to the induction of telomerase activity, which is mediated by the NRF2 system. nih.govresearchgate.netiyte.edu.trbiorxiv.org Specifically, this compound has been observed to increase the expression levels of certain proteasomal subunits, such as β1 and β5, and enhance proteasome assembly. biorxiv.orgbiorxiv.org

Data from research models demonstrate a correlation between this compound treatment and increased proteasome activity. For instance, studies in human primary epidermal keratinocytes (HEKn) have shown that this compound and its derivatives significantly increase proteasome activity, particularly in the β1 and β5 subunits. biorxiv.org

Attenuation of Reactive Oxygen Species (ROS) and Oxidative Damage

This compound has been shown to possess antioxidant properties, contributing to the attenuation of reactive oxygen species (ROS) levels and protection against oxidative damage. biorxiv.orgbiorxiv.orgspandidos-publications.comresearchgate.net Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is a major contributor to cellular dysfunction and aging. This compound's ability to reduce ROS levels helps to mitigate the damage caused by oxidative stress. nih.govresearchgate.netiyte.edu.trbiorxiv.orgbiorxiv.orgspandidos-publications.com

Studies have demonstrated that this compound treatment can dose-dependently alleviate hydrogen peroxide (H2O2)-induced ROS formation in cellular models. iyte.edu.trbiorxiv.org This effect is associated with the activation of the NRF2 pathway, which plays a central role in the cellular antioxidant response. nih.govresearchgate.netiyte.edu.trbiorxiv.org

Upregulation of Cytoprotective Enzymes

A key mechanism by which this compound counteracts oxidative stress is through the upregulation of cytoprotective enzymes. nih.govresearchgate.netiyte.edu.trbiorxiv.orgbiorxiv.org These enzymes, such as Heme Oxygenase-1 (HO-1), Glutathione Reductase (GR), and Glutamate-cysteine ligase catalytic subunit (GCLC), are part of the cellular defense system against oxidative damage. iyte.edu.trbiorxiv.org this compound's ability to increase the levels and activity of these enzymes is mediated, at least in part, by the activation of the NRF2 transcription factor. nih.govresearchgate.netiyte.edu.trbiorxiv.org

Research findings indicate that this compound treatment leads to increased protein levels and activity of HO-1, GR, and GCLC. iyte.edu.trbiorxiv.org This upregulation enhances the cell's capacity to neutralize ROS and repair oxidative damage.

Mechanisms of this compound in Cellular Senescence Regulation (Non-Human Clinical Context)

Cellular senescence, a state of stable cell cycle arrest, is a hallmark of aging and contributes to various age-related pathologies. In non-human clinical contexts and research models, this compound has demonstrated effects on regulating cellular senescence. mdpi.comdntb.gov.uaresearchgate.netnmn.com

Impact on Senescence-Associated Secretory Phenotype (SASP) Components

Senescent cells often acquire a Senescence-Associated Secretory Phenotype (SASP), characterized by the secretion of pro-inflammatory cytokines, chemokines, growth factors, and proteases. nih.govmdpi.comaging-us.comfrontiersin.org The SASP can have both beneficial roles (e.g., in wound healing and tumor suppression) and detrimental effects (e.g., promoting chronic inflammation and tissue dysfunction). nih.govmdpi.comaging-us.comfrontiersin.org Studies in research models suggest that this compound can suppress the development and expression of SASP components in senescent cells. mdpi.comresearchgate.netnmn.comnih.gov

For example, in senescent human cell lines and aged mice models, this compound treatment has been shown to reduce the secretion levels of key SASP factors such as MMP9, SDF1, and IL-6. mdpi.comresearchgate.net This suppression of the SASP suggests that this compound may act as a senomorphic agent, mitigating the negative impact of senescent cells on the tissue microenvironment. mdpi.comnih.gov

Senolytic Activity and Senescent Cell Apoptosis Induction in Research Models

Beyond modulating the SASP, this compound has also been identified as a potential senolytic agent in research models. mdpi.comdntb.gov.uaresearchgate.netnmn.com Senolytics are compounds that selectively induce apoptosis (programmed cell death) in senescent cells, thereby reducing their burden in tissues. Studies have shown that this compound can selectively decrease the viability of senescent cells while sparing non-senescent cells. mdpi.comresearchgate.netnmn.com

The induction of apoptosis in senescent cells by this compound appears to be associated with the inhibition of anti-apoptotic proteins, such as those belonging to the Bcl-2 family, and modulation of signaling pathways like the PI3K/AKT/mTOR pathway. mdpi.comdntb.gov.uaresearchgate.netnmn.comnih.gov By selectively eliminating senescent cells, this compound may contribute to improved tissue function and alleviation of age-related symptoms observed in animal models. mdpi.comdntb.gov.uanmn.comnih.gov

Epigenetic Modulations by this compound in Cellular Models (Mechanistic Focus)

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression and are altered during aging and in various disease states. Research exploring the epigenetic effects of this compound is an emerging area. While the direct and comprehensive epigenetic modulations by this compound are still under investigation, some studies hint at its potential influence on epigenetic mechanisms in cellular models. researchgate.netfrontiersin.org

For instance, research in specific cellular contexts, such as models of ulcerative colitis, has suggested that this compound might influence the expression of microRNAs, which are involved in epigenetic regulation. frontiersin.org One study indicated that this compound suppressed the expression of certain inflammatory markers in a rat model, which was associated with the overexpression of miR-143. frontiersin.org This suggests a potential indirect link between this compound and epigenetic regulation through non-coding RNAs.

Further mechanistic studies are needed to fully elucidate the extent and nature of this compound's direct impact on DNA methylation, histone modifications, and other epigenetic mechanisms in various cellular models.

Preclinical in Vitro and in Vivo Research Models of Cycloastragenol Activity

Animal Models in Cycloastragenol (B1669396) Research (Excluding Human Clinical Trials)

Plant Models (e.g., Arabidopsis thaliana) for Telomere/Telomerase System Investigation

While this compound is known for activating human telomerase, studies have also explored its effects on plant telomere/telomerase systems. Research using the model plant Arabidopsis thaliana has investigated the impact of this compound on gene expression related to telomere and telomerase function. In vitro studies with A. thaliana plant and callus tissues treated with this compound at concentrations of 1 µM and 10 µM revealed an increase in the transcript levels of genes known to be positive regulators of the telomere/telomerase system. bezmialem.edu.trresearchgate.net These genes include TERT (encoding the catalytic subunit of telomerase), TER1, CTC1, TRB1, POT1a, and TAC1. bezmialem.edu.trresearchgate.net This suggests that this compound may also play a role in the telomere/telomerase system in plants, similar to its observed effects in humans. bezmialem.edu.trresearchgate.net

Table 1: Effect of this compound on Gene Expression in Arabidopsis thaliana Calli

| Gene | Function Related to Telomere/Telomerase System | Observed Effect of CAG Treatment (Transcript Levels) |

| TERT | Catalytic subunit of telomerase | Increased |

| TER1 | Telomerase RNA subunit 1 | Increased |

| CTC1 | CST telomere replication complex component 1 | Increased |

| TRB1 | Telomere repeat-binding factor 1 | Increased |

| POT1a | Protection of telomerase 1 | Increased |

| TAC1 | Telomerase activator 1 | Increased |

Note: Data based on research in Arabidopsis thaliana calli treated with this compound. bezmialem.edu.trresearchgate.net

Experimental Investigations of this compound in Specific Biological Processes (Non-Human Clinical)

Preclinical studies have explored the effects of this compound in various biological processes, providing insights into its potential therapeutic applications.

This compound has demonstrated immunomodulatory properties in preclinical settings. It is reported to enhance the function of the immune system. nih.govnih.gov Studies suggest that this compound can activate key immune cells, including T lymphocytes and macrophages, and stimulate the production of cytokines such as interleukin-2 (B1167480) (IL-2), which is crucial for coordinating immune responses. darwin-nutrition.fr Research also indicates that this compound can increase natural killer (NK) cell activity and improve the CD4/CD8 ratio. darwin-nutrition.fr Furthermore, it has been shown to increase levels of IgA and IgG antibodies. darwin-nutrition.fr this compound has been observed to modulate macrophage polarization, influencing inflammatory responses. frontiersin.org

Investigations in animal models of neurodegeneration have highlighted the neuroprotective and neurotrophic effects of this compound. In an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease (AD), this compound administration regulated oxidative stress, neurotrophic processes, neuroinflammation, apoptotic cell death, and memory impairment. nih.govnih.govresearchgate.net this compound was found to reduce oxidative stress markers and enhance the expression of neurogenic markers, such as brain-derived neurotrophic factor (BDNF) and the phosphorylation of its receptor, tropomyosin receptor kinase B (p-TrkB). nih.govnih.govresearchgate.net It also demonstrated regulatory effects against mitochondrial apoptosis and improved memory function in the Morris water maze test. nih.govnih.govresearchgate.netresearchgate.net this compound's neuroprotective effects may involve modulating MAP kinases and reducing mitochondrial apoptosis. nih.gov It has also been shown to upregulate SIRT1, which can prevent neuroinflammation in the ischemic brain. biorxiv.org

Preclinical research has explored the role of this compound in metabolic regulation and its potential anti-diabetic effects. Studies suggest that this compound can improve liver metabolic homeostasis. nih.gov Animal studies have shown that this compound reduces high-fat diet-induced lipid accumulation in the liver, accompanied by lowered blood glucose and serum triglyceride levels. nih.gov It has also been shown to ameliorate hepatic steatosis in a mouse model of non-alcoholic steatohepatitis (NASH). nih.gov These effects may be mediated, in part, by the enhancement of the farnesoid X receptor (FXR) signaling pathway, as this compound is a direct activator of FXR. nih.gov Additionally, this compound has been investigated for its potential role in promoting diabetic wound repair in vitro, where it was found to promote the proliferation and migration of human epidermal stem cells. nih.govresearchgate.net This effect was associated with the activation of telomerase reverse transcriptase (TERT) and the Wnt/β-catenin signaling pathway. nih.govresearchgate.net

Investigations in in vivo models have indicated the cardiovascular protective properties of this compound. In rats with acute myocardial infarction (AMI), this compound demonstrated protective effects by inhibiting inflammation and cardiomyocyte apoptosis. researchgate.netnih.gov It was found to influence the concentration of several proteins related to inflammatory regulation (Erk1/2, PLCG1, IKBKG, ZEB1), cardiomyocyte apoptosis (BAX, COX2, GSK3β), and myocardial function (RhoA, DSC2). researchgate.netnih.gov this compound suppressed pro-inflammatory cytokine production (TNF-α, IFN-γ, IL-17) and enhanced anti-inflammatory cytokine expression (IL-10, IL-4) in peripheral blood monocytes from AMI patients and in a rat model. researchgate.netnih.gov Studies in rats with experimentally induced myocardial infarction showed that this compound significantly improved left ventricular injury and cardiac function, while also attenuating ventricular remodeling. researchgate.net These effects were associated with reduced levels of inflammatory cytokines and modulation of cardiac hypertrophy and remodeling through the RhoA and AKT signaling pathways. researchgate.net

Regenerative and Wound Healing Effects in Preclinical Models

Preclinical studies have explored the capacity of this compound to promote regenerative processes and enhance wound healing. The potential mechanisms underlying these effects may involve the activation of telomerase and the modulation of signaling pathways critical for cell proliferation and tissue repair nih.govspandidos-publications.commdpi.com.

In vitro studies using human epidermal stem cells (EpSCs) have demonstrated that CAG can promote cell proliferation and migration nih.gov. Specifically, research indicates that CAG increased the expression levels of telomerase reverse transcriptase (TERT), β-catenin, and c-Myc in EpSCs nih.gov. These effects were observed to be most pronounced at a concentration of 0.3 µM nih.gov. Furthermore, the proliferative and migratory effects of CAG on EpSCs were diminished when TERT and β-catenin were silenced, suggesting a link between CAG, telomerase activation, and the Wnt/β-catenin pathway in promoting EpSC function nih.gov.

Interactive Table 1: In Vitro Effects of this compound on Human Epidermal Stem Cells

| Parameter | Effect of CAG (0.3 µM) | Associated Markers/Pathways | Citation |

| Cell Proliferation | Promoted | TERT, β-catenin, c-Myc | nih.gov |

| Cell Migration | Promoted | TERT, β-catenin, c-Myc | nih.gov |

In vivo studies have also provided evidence for CAG's regenerative and wound healing properties. In elderly mice, CAG has been reported to improve skin fitness, wound healing, and fur recovery spandidos-publications.com. Comparative studies in in vitro and in vivo assays suggest that CAG is a more notable agent for wound healing compared to other main saponins (B1172615) from Astragalus species, such as astragaloside (B48827) (AG), cyclocephaloside I (CCI), and cyclocanthoside E (CCE) spandidos-publications.com. A 5% preparation of CAG was found to be most effective for in vivo wound healing nih.gov.

Beyond cutaneous wound healing, CAG has shown promise in promoting recovery from brain injuries in both cell and animal experiments spandidos-publications.com. Neural stem cells are vital for recovery from brain injuries like hypoxic-ischemic brain injury spandidos-publications.com. CAG has been shown to increase proliferation and improve survival in neural stem cells and counter the effects of oxygen-glucose deprivation injury in vitro spandidos-publications.com. In a rat model of cerebral ischemia-reperfusion injury, CAG reduced neuron apoptosis, improved nerve functional scoring, and reduced cerebral infarction volume in vivo spandidos-publications.com. These functions were linked to increased expression of TERT spandidos-publications.com.

More recent research has investigated the effects of CAG on axon regeneration in the central nervous system. A study using a mouse model for visualizing spinal cord dorsal column axon regeneration found that intraperitoneal injections of CAG significantly promoted the growth of in vitro-cultured dorsal root ganglion (DRG) axons and the growth of dorsal column axons over the injury site in spinal cord injury mice frontiersin.org. CAG administration also appeared to promote the recovery of sensory and urinary function in these mice frontiersin.org. Mechanistically, CAG was observed to suppress the inflammatory response at the spinal cord injury site, decreasing reactive oxygen species (ROS) content, TNF-α, and iNOS expression, as well as the mRNA expression of Tnf-α and Il-1β frontiersin.org.

Interactive Table 2: In Vivo Regenerative and Wound Healing Effects of this compound in Animal Models

| Animal Model | Condition/Injury | Observed Effects | Associated Mechanisms (where reported) | Citation |

| Elderly mice | Skin aging, wounds | Improved skin fitness, wound healing, fur recovery | Telomerase activation, Wnt/β-catenin? | spandidos-publications.commdpi.com |

| Rat model of cerebral ischemia-reperfusion injury | Brain injury | Reduced neuron apoptosis, improved nerve functional scoring, reduced infarction volume | Increased TERT expression | spandidos-publications.com |

| Mouse model of spinal cord injury | Spinal cord dorsal column injury | Promoted DRG axon growth (in vitro), promoted dorsal column axon growth (in vivo), improved sensory/urinary function | Suppression of inflammation (reduced ROS, TNF-α, iNOS, Tnf-α, Il-1β) | frontiersin.org |

Ovarian Function and Fertility Studies in Animal Models

Studies in animal models have explored the impact of this compound on ovarian function and fertility, particularly in the context of age-related decline. Age-related deterioration in female reproductive capacity is closely associated with the reduced developmental potential of ovarian follicles nih.govpublish.csiro.au. Telomerase is understood to play a significant role in female fertility nih.govpublish.csiro.auresearchgate.net.

Research in mice has indicated that CAG-mediated telomerase activation can improve the level of β-Klotho (Klb) protein and attenuate age-related malfunctioning in ovarian tissues nih.govpublish.csiro.auresearchgate.net. Aged granulosa cells have shown reduced expression of β-Klotho, which is linked to hormonal regulation and female cyclicity publish.csiro.au. In a D-galactose-induced ovarian aging mouse model, CAG-mediated TERT activation significantly enhanced the expression of Klb and its downstream signaling proteins, leading to the recovery of ovarian follicles nih.govpublish.csiro.auresearchgate.net. Telomerase inhibition in mice ovaries reduced β-Klotho expression, suggesting that Klb expression is TERT-dependent publish.csiro.au.

Furthermore, CAG-activated telomerase successfully neutralized doxorubicin-induced ovarian damage, which typically alters ovarian hormones and inhibits follicular growth nih.govresearchgate.net. This effect was associated with the recovery of β-Klotho levels nih.govresearchgate.net. These findings suggest that TERT-dependent β-Klotho regulation in ovarian tissues is a potential mechanism to address age-related female infertility nih.govpublish.csiro.auresearchgate.net.

Studies on bovine oocyte maturation and embryo development have also investigated the effects of CAG. Treatment of bovine oocytes in in vitro maturation (IVM) media with this compound significantly improved oocyte IVM, embryo cleavage, blastocyst hatching, and embryo implantation potential researchgate.netpublish.csiro.auresearchgate.netnih.gov. CAG treatment of primary cultured bovine cumulus cells substantially enhanced telomerase activity researchgate.netpublish.csiro.aunih.gov. Telomerase activation through this compound appears beneficial for bovine oocyte IVM and the production of high-quality bovine embryos researchgate.netpublish.csiro.aunih.gov. CAG-activated telomerase also significantly improved mitochondrial function in aged granulosa cells, which is a known role of telomerase extranuclear activity researchgate.net. JC-1 staining indicated significantly higher mitochondrial membrane potential in the CAG-treated group researchgate.netnih.gov.

Interactive Table 3: Effects of this compound on Ovarian Function and Fertility in Animal Models

| Animal Model / Cell Type | Condition/Context | Observed Effects | Associated Mechanisms (where reported) | Citation |

| Mice | Age-related ovarian malfunctioning (D-galactose-induced aging) | Improved β-Klotho levels, attenuated age-related malfunctioning, recovered ovarian follicles | TERT activation, TERT-dependent β-Klotho regulation | nih.govpublish.csiro.auresearchgate.net |

| Mice | Doxorubicin-induced ovarian damage | Neutralized ovarian damage, recovered ovarian hormones, neutralized inhibition of follicular growth | TERT activation, recovery of β-Klotho levels | nih.govresearchgate.net |

| Bovine Oocytes (in vitro) | In vitro maturation (IVM) | Improved oocyte IVM, embryo cleavage, blastocyst hatching, embryo implantation potential | Telomerase activation, improved mitochondrial function | researchgate.netpublish.csiro.auresearchgate.netnih.gov |

| Bovine Cumulus Cells | Primary culture | Substantially enhanced telomerase activity | Telomerase activation | researchgate.netpublish.csiro.aunih.gov |

Structure Activity Relationship Sar Studies and Synthetic Chemistry of Cycloastragenol

Identification of Key Structural Moieties and Pharmacophores Governing Cycloastragenol (B1669396) Activity

The presence of hydroxyl groups at various positions (specifically at C-3, C-6, C-16, and C-25) is generally considered important for the biological activity of triterpenoids, including this compound. Modifications at these positions often lead to changes in activity. The 9,19-cyclopropane ring is a characteristic feature of the cycloartane (B1207475) skeleton and its integrity or modification can significantly impact the biological profile. tandfonline.comiyte.edu.tr For instance, some microbial transformations have shown that while Mucor subtilissimus can catalyze reactions while keeping the 9,19-cyclopropane ring intact, Aspergillus oryzae prefers reactions involving ring expansion. tandfonline.comnih.gov

Studies on this compound derivatives have indicated that modifications around the A ring and the side chain can influence activity. For example, derivatives obtained through oxidation, condensation, alkylation, acylation, and elimination reactions have shown inhibitory activity on NF-κB signaling. tpcj.org This suggests that functionalization of the triterpene core and potentially the side chain plays a role in modulating specific biological pathways.

Rational Design and Synthesis of this compound Derivatives for Modulating Biological Effects

The rational design of this compound derivatives aims to create compounds with improved potency, selectivity, or novel biological activities. This process is heavily reliant on understanding the SAR and employing various synthetic chemistry strategies to introduce specific modifications.

Given the complex structure of this compound, semi-synthesis from naturally occurring astragalosides, particularly astragaloside (B48827) IV, is a common approach for obtaining this compound and its derivatives. tpcj.org Astragaloside IV is the aglycone of this compound linked to xylose and glucose units. tpcj.org Hydrolysis of the glycosidic bonds in astragaloside IV can yield this compound. tpcj.org

Chemical Modification Strategies (e.g., Oxidation, Alkylation, Acylation, Aldol Reactions)

Chemical modification of this compound involves a range of reactions targeting specific functional groups or introducing new moieties onto the triterpene scaffold. Common strategies include:

Oxidation: Oxidation reactions can convert hydroxyl groups to ketones or introduce new oxygen functionalities elsewhere in the molecule. For instance, Baeyer-Villiger oxidation has been used to obtain a modified framework from this compound. tpcj.org Oxidation at C-3 has also been observed in microbial transformations. nih.govacs.org

Alkylation: Alkylation involves the addition of alkyl groups, which can alter the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets. Alkylation reactions have been employed in the synthesis of this compound derivatives. tpcj.orgyok.gov.tr

Acylation: Acylation introduces acyl groups, often through ester or amide linkages. This can modify the polarity and metabolic stability of the compound. Acetylation of this compound has been reported, and microbial transformations by Aspergillus oryzae can also lead to acetylation products. tandfonline.comnih.govtpcj.org

Aldol Reactions: Aldol reactions can be used to form new carbon-carbon bonds, extending the carbon skeleton or creating cyclic structures. Aldol reactions have been utilized in the semi-synthesis of this compound derivatives. yok.gov.trresearchgate.net

These chemical strategies allow for the systematic modification of the this compound structure to explore the impact of different substituents and functional groups on its biological activities. Semi-synthetic derivatives prepared through oxidation, esterification, alkylation, elimination, and condensation reactions have been evaluated for their cytotoxic effects against various cancer cell lines, with some derivatives showing higher activity than the parent compound. yok.gov.tr

Glycosylation Patterns and their Impact on Activity

Glycosylation, the attachment of sugar moieties, significantly impacts the biological properties of triterpenoids, affecting their solubility, bioavailability, distribution, and interaction with biological targets. This compound itself is the aglycone of several astragalosides, which differ in the number and type of sugar units attached and their positions of attachment. Astragaloside IV, for example, has xylose and glucose units attached at positions O-3 and O-6, respectively. nih.gov

Biocatalytic and Microbial Transformation Approaches for this compound Diversification

Biocatalysis and microbial transformation offer environmentally friendly and highly selective methods for the structural diversification of this compound, often yielding derivatives that are difficult to obtain through conventional chemical synthesis. tandfonline.comtandfonline.com Microorganisms, particularly fungi and bacteria, possess a diverse array of enzymes capable of catalyzing specific reactions on complex molecules like this compound.

Studies have demonstrated the microbial transformation of this compound using various fungal and bacterial strains. tandfonline.comiyte.edu.trtpcj.orgnih.govacs.org These transformations can result in a variety of modifications, including hydroxylation, oxidation, ring cleavage, methyl migration, epoxidation, and acetylation. tandfonline.comiyte.edu.trnih.govtpcj.orgnih.govacs.org For example, Cunninghamella blakesleeana and Glomerella fusarioides have been shown to produce hydroxylated metabolites along with products from cyclization, dehydrogenation, and Baeyer-Villiger oxidation leading to ring cleavage. nih.gov Mycobacterium sp. has been reported to yield an oxidation product, 3-oxo-cycloastragenol. nih.gov

Endophytic fungi isolated from Astragalus species have also been investigated for their ability to transform this compound, leading to new derivatives with potential telomerase activation properties. iyte.edu.trtpcj.orgacs.org These biocatalytic approaches provide access to a wider range of this compound derivatives, expanding the chemical space for SAR studies and the discovery of novel bioactive compounds.

Computational Chemistry in SAR Analysis (e.g., Molecular Docking, MD Simulations for Derivative Design)

Computational chemistry techniques play an increasingly important role in understanding the SAR of this compound and guiding the rational design of its derivatives. Methods such as molecular docking and molecular dynamics (MD) simulations can provide insights into the potential interactions between this compound or its derivatives and biological targets.

Molecular Docking: Molecular docking is used to predict the preferred binding orientation (pose) of a small molecule (ligand) to a macromolecule (receptor) and to estimate the binding affinity. By docking this compound and its derivatives to relevant protein targets (e.g., enzymes, receptors), researchers can gain insights into the key structural features that contribute to binding and activity. Molecular docking simulations have been employed in studies related to this compound and its potential targets. researchgate.netspandidos-publications.com

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time, accounting for the flexibility of both molecules and the influence of the surrounding environment. These simulations can reveal the stability of the ligand-target complex, identify key interactions, and provide information about conformational changes. MD simulations have been used in the study of this compound and its interactions with proteins like Keap1, providing insights into the dynamic behavior of the complex. researchgate.net MD simulations are also utilized in the design and evaluation of potential inhibitors. researchgate.netacs.orgfrontiersin.orgnih.gov

By integrating computational methods with synthetic chemistry and biological testing, researchers can establish more comprehensive SARs and accelerate the discovery of this compound derivatives with desired pharmacological profiles.

Future Research Directions and Unaddressed Academic Questions

Integration of Multi-Omics Technologies for Comprehensive Cycloastragenol (B1669396) Research (Genomics, Proteomics, Metabolomics)

The application of multi-omics technologies represents a significant future direction in this compound research. This approach involves the integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic understanding of the biological systems affected by this compound. genome.govgenexplain.comnih.gov By combining these data types, researchers can move beyond examining individual molecules or pathways to explore the intricate interactions and regulatory networks modulated by this compound. genexplain.comfrontiersin.org

Genomics can reveal how this compound might influence gene expression patterns, while transcriptomics can provide insights into the RNA molecules being transcribed. Proteomics allows for the study of the full set of proteins, helping to understand how this compound affects protein levels and modifications. Metabolomics focuses on small molecules involved in metabolic processes, which can highlight the impact of this compound on cellular metabolism. Integrating these layers of data can help identify key drivers and molecular mechanisms underlying the effects of this compound that might be missed by single-omics approaches. genexplain.com This integrated approach holds promise for defining disease subtypes, identifying biomarkers, and discovering potential drug targets related to this compound's actions. genome.govnih.gov

Development and Evaluation of Advanced Delivery Systems for this compound in Research Models (e.g., Nanotechnology, Liposomal Formulations)

Improving the delivery of this compound in research models is another critical area for future study. This compound, like many bioactive compounds, may face challenges related to bioavailability, solubility, and targeted delivery. frontiersin.org Advanced delivery systems, such as those based on nanotechnology and liposomal formulations, offer potential solutions to these limitations. frontiersin.orgmdpi.comnih.gov

Nanotechnology can be utilized to create nanoparticles that encapsulate this compound, potentially enhancing its stability, solubility, and ability to reach target tissues or cells. wbcil.com Liposomes, which are spherical vesicles made of phospholipid bilayers, are versatile carriers capable of encapsulating both hydrophobic and hydrophilic molecules. mdpi.comnih.gov Studies have explored the use of phospholipid vesicles, including liposomes, ethosomes, and transethosomes, to enhance the transport and delivery of this compound across biological barriers, such as the skin. researchgate.net Research into optimizing the loading capacity, stability, and targeted release of this compound from these advanced delivery systems in various research models is essential for improving the efficacy of academic investigations. nih.govresearchgate.net

Exploration of Novel Biological Activities and Uncharted Molecular Pathways of this compound

While existing research has identified several biological activities and molecular pathways influenced by this compound, further exploration is needed to uncover novel effects and uncharted mechanisms. This compound has been shown to modulate various signaling pathways, including ERK/JNK, Wnt/β-catenin, AKT1-mTOR-RPS6KB1, and JAK/STAT3 signaling. biorxiv.org It has also been linked to the NRF2/ARE pathway, proteasome activity, and the p53 pathway in the context of delaying replicative senescence. biorxiv.orgbiorxiv.org Furthermore, this compound has been reported to influence macrophage polarization by targeting pathways such as TLR4/NF-κB, PI3K-AKT, AMPK, and PPARγ. frontiersin.org

Future research should aim to identify additional cellular and molecular targets of this compound. This could involve high-throughput screening approaches and advanced molecular techniques to map the complete network of interactions. Understanding novel biological activities, such as previously un explored effects on specific cell types or physiological processes, will broaden the potential academic applications of this compound. Identifying uncharted molecular pathways will provide a more complete picture of how this compound exerts its effects, potentially revealing new avenues for research into various health conditions.

Methodological Advancements and Standardization in this compound Research

Advancements in methodologies and the standardization of research protocols are crucial for ensuring the reproducibility and comparability of findings in this compound research. Variability in the source and preparation of this compound, as well as differences in experimental models and techniques, can lead to inconsistencies in results. nih.gov

Future research should focus on developing standardized methods for the extraction, purification, and characterization of this compound to ensure the consistent quality of the compound used in studies. google.com Establishing standardized protocols for in vitro and in vivo experiments, including cell culture conditions, animal models, dosage (in research settings), and outcome measurements, will enhance the reliability of research findings. The development and validation of robust analytical methods for quantifying this compound in biological samples from research models are also important for pharmacokinetic and pharmacodynamic studies. nih.gov

Synergistic Effects of this compound with Other Bioactive Compounds in Academic Research Settings

Investigating the synergistic effects of this compound when combined with other bioactive compounds is an important area for future academic research. Natural compounds often exert their effects through complex interactions, and combinations may offer enhanced or novel biological activities compared to individual compounds. mdpi.com

Academic studies could explore the potential synergistic effects of this compound with other compounds known to influence similar pathways or biological processes, such as other telomerase activators, antioxidants, or anti-inflammatory agents. Research into combinations could reveal improved efficacy in specific research models or the ability to target multiple pathways simultaneously. Identifying synergistic interactions could lead to the development of more effective research strategies and potentially inform future studies on combination approaches.

Addressing Translational Challenges in Preclinical to Academic Research Continuum

Addressing the translational challenges in moving findings from preclinical studies to further academic research is vital for advancing the understanding and potential applications of this compound. While preclinical studies in cell cultures and animal models have demonstrated promising effects, translating these findings to more complex academic research settings and ultimately to potential human studies requires careful consideration. nih.gov

Future academic research needs to focus on bridging the gap between initial preclinical observations and more in-depth investigations. This includes utilizing more complex in vitro models, such as organoids or co-culture systems, and employing more physiologically relevant animal models that better mimic human conditions. nih.gov Addressing factors such as the bioavailability and metabolism of this compound in different biological systems, as well as identifying appropriate research endpoints and biomarkers, are crucial translational challenges. frontiersin.orgnih.gov Collaborative efforts between researchers from different disciplines will be essential to navigate these challenges and facilitate the progression of this compound research along the academic continuum.

Q & A

Q. What are the primary mechanisms by which cycloastragenol influences telomerase activity and telomere dynamics?

this compound activates telomerase, an enzyme that elongates telomeres, through transcriptional upregulation of the TERT gene. Key methodologies include:

- Telomerase Activity Assays : TRAP (Telomeric Repeat Amplification Protocol) quantifies enzymatic activity in vitro .

- Telomere Length Measurement : qPCR or fluorescence in situ hybridization (FISH) assesses telomere elongation in human CD4+ T cells and HEK293 cultures .

- Gene Expression Profiling : RT-PCR identifies TERT mRNA upregulation in neuronal cells .

Q. What experimental models are commonly used to evaluate this compound’s anti-aging effects?

Q. How is this compound’s bioavailability optimized in preclinical studies?